Hexacontan-1-OL
Description
Structure
2D Structure
Properties
CAS No. |
634585-90-3 |
|---|---|
Molecular Formula |
C60H122O |
Molecular Weight |
859.6 g/mol |
IUPAC Name |
hexacontan-1-ol |
InChI |
InChI=1S/C60H122O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61/h61H,2-60H2,1H3 |
InChI Key |
DDJYKWPDLSFXPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Occurrence and Biosynthesis of Hexacontan 1 Ol in Natural Matrices
Distribution in Plant Kingdom
Hexacontan-1-ol is found as a constituent of complex lipid mixtures in various plants, from herbaceous species to fruit-bearing trees. Its distribution is a reflection of its role as a component of the plant cuticle.
Plant cuticular waxes are complex mixtures of hydrophobic compounds that cover the aerial surfaces of terrestrial plants, providing a crucial barrier against environmental stressors. These waxes are primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters. researchgate.net The chain lengths of these aliphatic compounds typically range from C20 to C36, but can be much longer. kosterkeunen.eu this compound, with its C60 chain, represents an example of an ultra-long-chain alcohol found within this protective layer. These long-chain alcohols are fundamental to the structural integrity and function of the epicuticular wax, which protects the plant from dehydration, temperature extremes, and UV radiation. nih.gov
The chemical composition of cuticular wax, including the presence and concentration of specific compounds like this compound, exhibits significant variation across different plant species and even between cultivars or hybrids of the same species. This specificity is a key factor in a plant's interaction with its environment and pathogens.
A notable example of species-specific accumulation of the C60 carbon chain is found in the epicuticular wax of peach (Prunus persica) fruits. In a study comparing different cultivars and hybrids, the alkane hexacontane (B1329453) (C60) was uniquely identified in the fruit wax of a specific hybrid, where it constituted 2.4% of the total alkanes. researchgate.net While this finding pertains to the alkane, the presence of hexacontane strongly implies the existence of its C60 precursor, hexacosanoic acid, and the potential for its reduction to this compound via the alcohol-forming pathway of wax biosynthesis.
The composition and quantity of cuticular wax can change during the developmental stages of a plant or its organs. While direct research detailing the developmental expression of this compound is limited, studies on related compounds and general wax biosynthesis suggest that its accumulation is likely not static. For example, in developing tendons of rats, a different type of post-translational modification, prolyl 3-hydroxylation, was found to increase significantly until a certain age and then plateau, correlating with tissue development. specialchem.com Although this is an animal model and a different process, it illustrates the principle of developmental stage-dependent biochemical changes. It is plausible that the biosynthesis of ultra-long-chain alcohols like this compound is also regulated in response to the developmental needs of the plant, such as during leaf expansion or fruit ripening, to ensure optimal protection.
This compound and its related C60 alkane have been identified in extracts from several plants, often in the context of phytochemical analyses of medicinal species.
The compound has been explicitly reported in Ranunculus silerifolius, a plant belonging to the buttercup family (Ranunculaceae). nih.govnii.ac.jpresearchgate.net Furthermore, GC-MS analyses of various plant extracts have identified "Hexacontan," a term indicating the C60 aliphatic backbone. For example, Hexacontan was detected as a minor component (2.1%) in the hydrosol of Bitter Orange (Citrus aurantium L.) flowers and was also found in chloroform (B151607) extracts of Black Nightshade (Solanum nigrum) leaves. hortson.org.ngresearchgate.net
| Plant Species | Common Name | Part Analyzed | Compound Identified | Reference |
|---|---|---|---|---|
| Ranunculus silerifolius | N/A | N/A | This compound | nih.gov |
| Citrus aurantium L. | Bitter Orange | Flower Hydrosol | Hexacontan | researchgate.net |
| Solanum nigrum | Black Nightshade | Leaf | Hexacontan | hortson.org.ng |
| Prunus persica (Hybrid II) | Peach | Fruit Epicuticular Wax | Hexacontane (C60 Alkane) | researchgate.net |
In medicinal plants, this compound is considered a secondary metabolite whose primary role is structural rather than directly therapeutic. It is part of the complex phytochemical profile of these plants, co-existing with a wide array of bioactive compounds.
Identification in Specific Plant Extracts
Biosynthetic Pathways and Enzymology
The biosynthesis of this compound is a multi-step process that begins with the synthesis of standard C16 and C18 fatty acids and concludes with the reduction of a very-long-chain acyl-CoA. The entire process occurs in the endoplasmic reticulum (ER).
The pathway can be divided into two major stages:
Elongation of Fatty Acids: Precursor C16 or C18 fatty acids are elongated to create very-long-chain fatty acids (VLCFAs). This is accomplished by a membrane-bound enzyme system called the fatty acid elongase (FAE) complex. nih.gov The FAE complex catalyzes a cycle of four sequential reactions to add two carbon units (from malonyl-CoA) to the acyl chain. pnas.org
Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS) . This is the rate-limiting step and determines the final chain length of the fatty acid.
First Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR) .
Dehydration: Catalyzed by hydroxyacyl-CoA dehydratase (HCD) .
Second Reduction: Catalyzed by enoyl-CoA reductase (ECR) . This four-step cycle is repeated multiple times to produce the very-long-chain acyl-CoA precursors, such as the C60 acyl-CoA required for this compound synthesis. mdpi.com
Reduction to Primary Alcohols: The resulting very-long-chain acyl-CoAs are then shunted into the alcohol-forming pathway. Here, a fatty acyl-CoA reductase (FAR) enzyme catalyzes the reduction of the acyl-CoA to a primary alcohol. researchgate.netnih.gov In the case of this compound, a C60 acyl-CoA is reduced to form the final C60 alcohol. Several FAR enzymes have been identified in plants, often showing specificity for certain chain lengths. nih.gov
This entire biosynthetic machinery ensures the production of a diverse array of wax components, including the ultra-long-chain alcohol this compound, which is then exported to the plant surface to become part of the cuticular wax layer.
Elongation-Reduction Pathways of Very-Long-Chain Fatty Acids
The foundation for the synthesis of this compound lies in the general pathway for very-long-chain fatty acid (VLCFA) biosynthesis. This process begins with pre-existing long-chain fatty acids, typically with 16 or 18 carbon atoms (C16 or C18). academie-sciences.frnih.gov These fatty acids, in the form of their acyl-CoA esters, undergo a cyclic series of four enzymatic reactions that sequentially add two-carbon units, leading to the formation of VLCFAs. academie-sciences.froup.comresearchgate.net This elongation process occurs at the endoplasmic reticulum and involves a multi-enzyme complex often referred to as the elongase. academie-sciences.froup.com
The four key steps in each cycle of fatty acid elongation are:
Condensation: A long-chain acyl-CoA condenses with malonyl-CoA, a two-carbon donor, to form a 3-ketoacyl-CoA. This initial and rate-limiting step is catalyzed by a 3-ketoacyl-CoA synthase (KCS). academie-sciences.froup.com
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), utilizing NADPH as a reducing agent. academie-sciences.fr
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD), resulting in a trans-2,3-enoyl-CoA.
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by an enoyl-CoA reductase (ECR) to form a saturated acyl-CoA that is two carbons longer than the original substrate. academie-sciences.fr
This cycle is repeated multiple times to achieve the desired chain length, such as the 60 carbons of hexacontanoyl-CoA, the direct precursor to this compound.
Enzymes Involved in Terminal Reduction of Acyl-CoAs to Alcohols
Once the very-long-chain acyl-CoA, in this case, hexacontanoyl-CoA, is synthesized, the final step in the formation of this compound is the reduction of the carboxyl group to a primary alcohol. This crucial conversion is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). frontiersin.orgresearchgate.netnih.gov
Fatty acyl-CoA reductases (FARs) are NADPH-dependent enzymes that catalyze the reduction of fatty acyl-CoAs or acyl-ACPs to their corresponding primary alcohols. frontiersin.orgmdpi.comnih.gov These enzymes are pivotal in the biosynthesis of various lipid components in plants, including cuticular waxes, suberin, and sporopollenin (B1173437). researchgate.netnih.govmdpi.com
FARs can be broadly categorized into two main types based on their reaction mechanism:
Alcohol-forming FARs: These enzymes catalyze the complete, four-electron reduction of a fatty acyl-CoA to a fatty alcohol, often without the release of an intermediate aldehyde. frontiersin.orgresearchgate.net
Aldehyde-forming FARs: These enzymes perform a two-electron reduction to produce a fatty aldehyde, which is then subsequently reduced to a fatty alcohol by an alcohol dehydrogenase or an aldehyde reductase. frontiersin.org
Structurally, FARs typically possess two distinct domains: an N-terminal NAD(P)H binding domain and a C-terminal catalytic domain. frontiersin.org Different FAR enzymes often exhibit specificity for acyl-CoAs of particular chain lengths, which contributes to the diverse composition of fatty alcohols found in nature. mdpi.com For example, studies on sunflower FARs have shown that different enzymes produce alcohols of varying chain lengths, such as C18-C22 or C24-C26. csic.es
| Characteristic | Description | Reference |
|---|---|---|
| Function | Catalyze the NADPH-dependent reduction of fatty acyl-CoAs to primary fatty alcohols. | mdpi.comnih.gov |
| Substrate | Fatty acyl-CoA or fatty acyl-ACP. | frontiersin.orgresearchgate.net |
| Cofactor | NADPH | mdpi.comnih.gov |
| Location | Primarily endoplasmic reticulum for wax and suberin biosynthesis; plastids for sporopollenin biosynthesis. | researchgate.netnih.gov |
| Significance | Key role in the biosynthesis of cuticular waxes, suberin, sporopollenin, and storage wax esters. | researchgate.netnih.govmdpi.com |
The biosynthesis of very-long-chain fatty alcohols is a tightly regulated process, with control exerted at the level of gene expression. The expression of genes encoding the enzymes of the fatty acid elongation complex and the terminal FARs is often coordinated and can be influenced by developmental cues and environmental stresses. mdpi.compnas.org
Transcription factors play a significant role in this regulation. For instance, in Arabidopsis, the transcription factor MYB30 has been shown to directly activate the promoters of genes encoding the four enzymes of the acyl-CoA elongase complex, thereby influencing the production of VLCFAs and their derivatives. oup.com Similarly, the PUCHI transcription factor regulates the expression of VLCFA biosynthesis pathway genes during lateral root formation. pnas.org
The expression of FAR genes can also be tissue-specific and developmentally regulated. mdpi.comnih.gov For example, in rice, different OsFAR genes are expressed at varying levels in different tissues and at different developmental stages. mdpi.comnih.gov Furthermore, their expression can be altered by abiotic stresses, suggesting a role for these enzymes and their products in stress tolerance. mdpi.comnih.gov Fatty acid/acyl-CoA responsive promoters have also been identified, which can drive higher metabolic flux towards the biosynthesis of fatty alcohols. researchgate.net
| Regulatory Factor | Role | Organism/Context | Reference |
|---|---|---|---|
| MYB30 (Transcription Factor) | Positively regulates genes of the acyl-CoA elongase complex. | Arabidopsis thaliana | oup.com |
| PUCHI (Transcription Factor) | Regulates VLCFA biosynthesis genes during lateral root and callus formation. | Arabidopsis thaliana | pnas.org |
| Developmental Stage & Tissue Type | Influences the expression levels of FAR genes. | Rice (Oryza sativa) | mdpi.comnih.gov |
| Abiotic Stress | Alters the expression of FAR genes, suggesting a role in stress response. | Rice (Oryza sativa) | mdpi.comnih.gov |
| Fatty Acid/Acyl-CoA Responsive Promoters | Drive increased metabolic flux towards fatty alcohol production. | Yeast | researchgate.net |
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. In the context of fatty acid and fatty alcohol biosynthesis, stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) are incorporated into precursor molecules. biorxiv.org By tracking the incorporation of these labels into downstream products, researchers can confirm precursor-product relationships and unravel the sequence of enzymatic reactions. biorxiv.orgnih.gov
Advanced Synthetic Methodologies and Chemical Derivatization
Chemo-Enzymatic Approaches to Hexacontan-1-OL Synthesis
Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical reactions, offering a powerful strategy for building complex molecules like this compound. nih.govnih.gov This approach leverages the high selectivity of enzymes to perform specific transformations on substrates that may be constructed or modified through conventional chemistry.
The construction of the C60 carbon backbone is the primary challenge. Chemo-enzymatic strategies often employ iterative cycles of carbon chain extension, mimicking natural biosynthetic pathways like fatty acid synthesis (FAS) or reverse β-oxidation. nih.gov
A common strategy involves using acetyl-CoA as a building block. researchgate.net The carbon chain is elongated by two carbons in each cycle through the action of a series of enzymes. This process can theoretically be extended to produce very-long-chain acyl-CoAs, the precursors to this compound. The feasibility of producing C6 and C8 alcohols has been demonstrated by extending the CoA-dependent n-butanol synthesis pathway, highlighting the potential for further elongation. researchgate.netnih.gov
Key enzyme classes involved in this iterative elongation include:
Thiolases (e.g., BktB): Catalyze the initial condensation of two acetyl-CoA molecules to form acetoacetyl-CoA and subsequent condensation reactions with acyl-CoA intermediates. researchgate.net
Dehydrogenases (e.g., Hbd): Reduce the keto group of the 3-ketoacyl-CoA intermediate.
Dehydratases (e.g., Crt): Remove a water molecule to create a double bond.
Reductases (e.g., Ter): Reduce the double bond to yield a saturated acyl-CoA, elongated by two carbons.
This cycle can be repeated to systematically build the carbon chain up to the desired length of 60 carbons.
Table 1: Key Enzyme Families in CoA-Dependent Carbon Chain Elongation
| Enzyme Class | Function in Elongation Cycle | Example |
| Thiolase | Condensation of acetyl-CoA with an acyl-CoA | BktB |
| 3-Hydroxyacyl-CoA Dehydrogenase | Reduction of β-keto group | Hbd, PaaH1 nih.gov |
| Enoyl-CoA Hydratase | Dehydration to form a double bond | Crt |
| Enoyl-CoA Reductase | Reduction of the double bond to a saturated chain | Ter |
Once the C60 fatty acid or its activated form (e.g., hexacontanoyl-CoA) is synthesized, the terminal carboxylic acid group must be selectively reduced to a primary alcohol. nih.gov Carboxylic Acid Reductase (CAR) enzymes are particularly well-suited for this task. pnas.org
The reduction process catalyzed by CAR involves two main steps:
Adenylation: The enzyme activates the carboxylic acid using ATP, forming an acyl-adenylate intermediate. pnas.org
Reduction: The activated acyl group is then reduced by NADPH to yield the corresponding aldehyde (hexacontanal). pnas.org
The resulting aldehyde is a key intermediate. It is subsequently reduced to the final primary alcohol, this compound, a reaction often catalyzed by endogenous or co-expressed alcohol dehydrogenases (ADHs). pnas.org The properties of enzymatic systems involved in the synthesis of long-chain aldehydes and alcohols have been extensively reviewed. nih.gov
Biomass-Derived Precursors for Sustainable Synthesis
Utilizing renewable biomass as a starting material offers a sustainable alternative to petroleum-based chemical synthesis. usda.gov Lipidic feedstocks, which are rich in long-chain fatty acids, are particularly relevant for producing compounds like this compound.
Very-long-chain fatty acids (VLCFAs), including those approaching 60 carbons, can be found in plant waxes and certain microbial lipids. These natural sources provide a direct precursor for this compound synthesis. The general process involves:
Extraction: Isolation of the lipid fraction from the biomass source.
Saponification/Hydrolysis: Release of free fatty acids from triglycerides and wax esters.
Purification: Separation of the desired VLCFAs from the mixture.
Reduction: Conversion of the purified fatty acid to the corresponding alcohol.
A notable advancement is the use of photocatalytic decarboxylation to convert fatty acids into alkanes, which demonstrates a method for modifying the carbon chain under mild conditions. cas.cn For alcohol synthesis, however, the focus remains on the reduction of the carboxyl group. The enzyme family Long-Chain-Fatty-Acid-CoA Ligase (LC-FACS) is crucial in activating these fatty acids for subsequent reduction. ebi.ac.uk
Industrial-scale production of fatty alcohols often relies on robust chemical catalysis. wikipedia.org These methods can be adapted for precursors derived from biomass.
Catalytic Hydrogenation: This is a direct method for converting long-chain fatty acids or their esters (e.g., fatty acid methyl esters, FAMEs) into alcohols. dss.go.th The process typically involves reacting the fatty acid with hydrogen gas at high pressure and temperature over a heterogeneous catalyst. google.com Rhenium-based catalysts have shown high activity in the hydrogenation of hexanoic acid to 1-hexanol (B41254) and could be applied to longer chains. unipi.it
Hydroformylation (Oxo Synthesis): This process converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.orgmt.com The resulting aldehyde can then be hydrogenated to an alcohol. For this compound, a C59 alkene (nonacontene) would be hydroformylated to produce hexacontanal, which is then reduced. Tandem hydroformylation-hydrogenation systems, which convert an alkene directly to an alcohol in a single pot, are highly efficient. acs.orgrsc.org
Table 2: Catalytic Routes to Long-Chain Alcohols
| Process | Precursor | Intermediate | Product | Common Catalysts |
| Catalytic Hydrogenation | Long-Chain Fatty Acid/Ester | - | Long-Chain Alcohol | Copper-Chromium (Adkins), Copper-Zinc google.com, Rhenium-on-Carbon unipi.it |
| Hydroformylation-Hydrogenation | Long-Chain Alkene | Long-Chain Aldehyde | Long-Chain Alcohol | Cobalt (Co), Rhodium (Rh) wikipedia.orgmt.com, Ruthenium (Ru) acs.org |
Chemical Modification and Derivatization for Functionalization
The hydroxyl (-OH) group of this compound is the primary site for chemical modification, allowing for its functionalization into other classes of compounds or for analytical purposes. Common derivatization reactions target this active hydrogen. libretexts.org
Esterification (Acylation): Reaction with an acyl chloride or anhydride (B1165640) converts the alcohol into an ester. This is one of the most common modifications. For example, reacting this compound with benzoyl chloride would yield hexacontyl benzoate. libretexts.org This is often used to add a chromophore for enhanced detection in liquid chromatography. researchgate.net
Etherification: Formation of ethers, such as in the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. Making a dihexacontanyl ether from this compound is chemically feasible. quora.com
Silylation: Reaction with a silylating agent (e.g., a silyl (B83357) chloride) replaces the active hydrogen of the hydroxyl group with a silyl group (e.g., trimethylsilyl). This increases the volatility and thermal stability of the compound, which is particularly useful for analysis by gas chromatography. libretexts.org
Fluorescent Labeling: For trace analysis, derivatization with fluorescent tags like dansyl chloride or carbazole-9-carbonyl chloride can be employed to form highly fluorescent ester derivatives, enabling sensitive detection. gerli.comddtjournal.com
Table 3: Common Derivatization Reactions for Alcohols
| Reaction Type | Reagent Class | Functional Group Targeted | Resulting Derivative | Purpose |
| Acylation | Acyl Chloride (e.g., Benzoyl chloride) | -OH | Ester | Enhance UV detection, protection |
| Silylation | Silyl Halide (e.g., Chlorotrimethylsilane) | -OH | Silyl Ether | Increase volatility for GC analysis libretexts.org |
| Etherification | Alkyl Halide (after deprotonation) | -OH | Ether | Create stable, non-polar derivatives |
| Fluorescent Tagging | Fluorescent Reagent (e.g., Dansyl chloride) | -OH | Fluorescent Ester | Ultrasensitive detection gerli.comddtjournal.com |
Esterification and Etherification of the Hydroxyl Group
The primary alcohol functionality of this compound is a prime site for derivatization through esterification and etherification. These reactions transform the polar hydroxyl group into less polar ether or ester linkages, significantly altering the molecule's chemical properties.
Esterification is a fundamental reaction for modifying this compound. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. researchgate.netlibretexts.org This equilibrium-driven process typically requires heating and the removal of water to achieve high yields of the corresponding ester. researchgate.net
Common catalysts for this reaction include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). libretexts.org For syntheses requiring milder conditions or easier catalyst removal, solid acid catalysts and metal-based catalysts have been developed. Zirconyl chloride (ZrOCl₂·8H₂O), particularly when supported on mesoporous silica (B1680970) like MCM-41, has proven to be an efficient catalyst for the esterification of long-chain alcohols with long-chain carboxylic acids, yielding esters in high yields. google.com The use of solid acids, such as organic solid acids in fixed-bed reactors, also presents a sustainable and efficient pathway for the continuous production of long-chain esters. uni-bayreuth.de
Table 1: Catalysts and Conditions for Long-Chain Alcohol Esterification
| Catalyst System | Reactants | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Concentrated H₂SO₄ | Carboxylic Acid, Alcohol | Heat, Removal of Water | Formation of ester and water | researchgate.netlibretexts.org |
| ZrOCl₂·8H₂O on MCM-41 | Long-Chain Carboxylic Acid, Long-Chain Alcohol | Varies | High yield of corresponding ester | google.com |
| Organic Solid Acids | Fatty Acids, 2-Ethyl Hexyl Alcohol | Flow conditions, Pilot plant scale | High yields and selectivity for esters | uni-bayreuth.de |
Etherification of long-chain alcohols like this compound can be achieved through several routes. The Williamson ether synthesis, while a classic method, can be challenging with sterically hindered secondary halides. More effective for very-long-chain alcohols is acid-catalyzed dehydration or reaction with olefins. Heterogeneous catalysts are particularly effective for these transformations. For instance, tungstated zirconia has been studied for the liquid-phase etherification of C6-C12 linear alcohols, providing a basis for its potential application with this compound. google.com H-Beta zeolites have also been identified as selective catalysts for the etherification of biomass-derived alcohols with olefins like 1-octene (B94956) in solventless systems. lsu.edu Direct etherification with other alcohols, such as glycerol, can be facilitated by catalysts like dodecylbenzene (B1670861) sulfonic acid, which helps to overcome the poor miscibility between the non-polar alcohol and a polar co-reactant. justia.com
Introduction of Unsaturations or Branched Chains
Modifying the saturated, linear 60-carbon backbone of this compound by introducing unsaturations (double or triple bonds) or branched chains is a key strategy for altering its physical properties, such as melting point and solubility.
Introduction of Unsaturations: Creating an unsaturated analogue of this compound would likely involve a multi-step synthesis starting from unsaturated precursors rather than direct dehydrogenation of the saturated chain. Photoenzymatic cascades have been developed to transform unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. acs.org This demonstrates a biological approach to creating unsaturation in long-chain alcohols. Chemically, methods involving the hydroboration-isomerization of internal olefins can be used to shift a double bond to a terminal position in a long alkyl chain, which can then be further functionalized. rsc.org Synthesizing an unsaturated C60 alcohol would likely follow pathways developed for other long-chain unsaturated alcohols, such as oleyl alcohol.
Introduction of Branched Chains: The synthesis of branched very-long-chain alcohols can be approached through chemical or biological routes. Microbial biosynthesis offers a powerful tool for producing branched-chain fatty alcohols by using branched-chain α-keto acyl-CoA as primers for fatty acid synthesis. Engineered microorganisms have successfully produced branched-chain alcohols up to C17. Chemically, the Guerbet reaction can be used to produce branched alcohols from shorter linear alcohols, although this typically results in branching at the β-carbon. google.com The synthesis of a branched C60 alcohol would likely involve the coupling of smaller, branched synthons. Introducing methyl branches into long-chain esters has been shown to improve low-temperature properties without significantly increasing oxidative susceptibility, a principle that would apply to branched derivatives of this compound.
Table 2: Synthetic Approaches for Modified Long-Chain Alcohols
| Modification | Synthetic Strategy | Key Features | Potential Application to this compound | Reference |
|---|---|---|---|---|
| Unsaturation | Photoenzymatic Cascade | Stereoselective hydration of C=C bond followed by decarboxylation. | Synthesis of unsaturated C60 secondary alcohols from unsaturated fatty acid precursors. | acs.org |
| Unsaturation | Hydroboration-Isomerization | Shifting of internal double bonds to terminal positions. | Functionalization of a synthesized unsaturated C60 chain. | rsc.org |
| Branching | Microbial Biosynthesis | Use of branched-chain amino acid degradation products as primers. | Production of branched C60-analogue alcohols in engineered microbes. | |
| Branching | Chemical Synthesis (e.g., Guerbet Reaction) | Dimerization of alcohols to form β-branched alcohols. | Building branched structures from smaller alcohol precursors. | google.com |
Synthesis of Conjugates and Polymeric Structures
The terminal hydroxyl group of this compound is an excellent initiation point for creating more complex macromolecular structures, including conjugates and polymers.
Synthesis of Conjugates: A conjugate can be formed by linking this compound to another functional molecule via an ester or ether bond. This approach can be used to impart extreme lipophilicity to drugs, dyes, or other probes. The esterification and etherification methods described in section 3.3.1 are directly applicable for creating such conjugates.
Synthesis of Polymeric Structures: this compound can be incorporated into polymers in two primary ways: as an initiator for chain-growth polymerization or by converting it into a monomer which is then polymerized.
This compound as a Polymerization Initiator: The hydroxyl group can initiate the ring-opening polymerization (ROP) of various cyclic monomers. This process creates a polymer chain with the C60H121O- group covalently attached at one end. For example, primary alcohols are effective initiators for the ROP of macrolactones like ω-pentadecalactone and ε-caprolactone, often catalyzed by organocatalysts or metal alkoxides, to produce well-defined polyesters. google.com This results in an amphiphilic block structure, with a long, non-polar alkyl tail and a polar polyester (B1180765) head. Similarly, alcohols can initiate the polymerization of N-carboxyanhydrides (NCAs) to form polypeptides with a terminal alkyl chain.
Conversion to a Macromonomer: this compound can be chemically modified to become a polymerizable monomer, often referred to as a "macromonomer." A common strategy is to esterify the alcohol with acrylic acid or methacrylic acid. This reaction, catalyzed by an acid, produces hexacontanyl (meth)acrylate. This monomer, which possesses a terminal vinyl group, can then undergo radical polymerization to form a "comb-like" polymer with long C60 side chains. lsu.edu These polymers would exhibit unique solution and solid-state properties due to the aggregation of the long, crystallizable alkyl side chains.
Table 3: Polymer Architectures Derived from this compound
| Polymerization Strategy | Monomer(s) | Role of this compound | Resulting Structure | Reference |
|---|---|---|---|---|
| Ring-Opening Polymerization (ROP) | ε-Caprolactone, ω-Pentadecalactone, N-Carboxyanhydrides | Initiator | Diblock copolymer (Polyester/Polypeptide with a C60 tail) | google.com |
| Radical Polymerization | Hexacontanyl acrylate (B77674) (synthesized from this compound and acrylic acid) | Precursor to Monomer | Comb-like polymer with C60 alkyl side chains | lsu.edu |
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Separations for Complex Mixture Analysis
Chromatographic techniques are essential for separating hexacontan-1-ol from complex matrices. The choice between gas and liquid chromatography depends on the specific analytical goals, including the need for qualitative identification, quantitative measurement, and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov For high molecular weight alcohols like this compound, GC-MS analysis is feasible but requires careful optimization of sample preparation and instrument parameters. nih.govrsc.org The combination of gas chromatography's separation capabilities with the detailed structural information provided by mass spectrometry allows for both identification and quantification. saspublishers.com
Due to its very low volatility, direct analysis of this compound by GC is challenging. Derivatization is a critical step to increase its volatility and improve chromatographic performance. nih.gov The most common approach involves converting the polar hydroxyl (-OH) group into a less polar and more volatile derivative.
Silylation: This is a widely used derivatization technique for long-chain alcohols. nih.govgerli.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. rsc.orgresearchgate.net This process significantly reduces the boiling point and improves peak shape by minimizing tailing. researchgate.net The reaction is typically carried out by heating the alcohol with the silylating reagent. gerli.com For instance, a mixture of the alcohol with BSTFA and a catalyst like chlorotrimethylsilane (B32843) can be heated to ensure complete derivatization. gerli.com
Other Derivatization Reagents: While silylation is prevalent, other reagents can be employed. For instance, carbazole-9-carbonyl chloride can be used to create derivatives with high detection sensitivity, particularly for trace analysis. gerli.com
The selection of the derivatization reagent and optimization of the reaction conditions (e.g., temperature, reaction time, and catalyst) are crucial for achieving complete derivatization and obtaining reproducible results.
Table 1: Common Derivatization Reagents for Long-Chain Alcohols
| Derivatization Reagent | Abbreviation | Derivative Formed | Key Advantages |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Increases volatility, improves peak shape. researchgate.net |
| Carbazole-9-carbonyl chloride | - | Carbazole derivative | High detection sensitivity. gerli.com |
This table is based on information from references gerli.comresearchgate.net.
The choice of the GC column is critical for the successful separation of high molecular weight compounds like derivatized this compound. The column's stationary phase, film thickness, length, and internal diameter all influence the separation efficiency.
Stationary Phase Selection: For non-polar TMS-derivatized long-chain alcohols, non-polar stationary phases are generally preferred. postnova.comperkinelmer.comanalytics-shop.com Phases like 100% dimethylpolysiloxane (e.g., DB-1, ZB-1, Elite-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., ZB-5, SLB-5ms) are suitable choices. phenomenex.comsigmaaldrich.com These phases provide good separation based on boiling points and exhibit low bleed at the high temperatures required for eluting large molecules. postnova.comphenomenex.com For underivatized alcohols, more polar phases like those containing polyethylene (B3416737) glycol (PEG), often referred to as "wax" columns (e.g., ZB-WAX), can be used to improve peak shape. phenomenex.comchromatographyonline.com
Column Dimensions:
Film Thickness: Thicker films (e.g., 0.50 µm or more) can increase sample capacity and reduce interactions between the analyte and the column tubing, which is beneficial for trace analysis of high molecular weight compounds. sigmaaldrich.comchromatographyonline.com
Internal Diameter (ID): Standard ID columns (e.g., 0.25 mm) offer a good balance between efficiency and sample capacity. sigmaaldrich.com Wider bore columns (e.g., 0.53 mm) can accommodate larger injection volumes, which can be advantageous for detecting trace components. sigmaaldrich.com
Length: Longer columns (e.g., 30 m) generally provide better resolution for complex mixtures. sigmaaldrich.com
Table 2: Recommended GC Column Chemistries for High Molecular Weight Alcohol Analysis
| Stationary Phase | Polarity | Key Characteristics |
| 100% Dimethylpolysiloxane (e.g., ZB-1, Elite-1) | Non-polar | Suited for boiling point separations, general purpose. perkinelmer.comphenomenex.com |
| 5% Phenyl-Arylene (e.g., ZB-5MS) | Low polarity | General purpose with enhanced selectivity for aromatics. phenomenex.com |
| Intermediate Polarity (e.g., ZB-35) | Intermediate | Good for high molecular weight samples. phenomenex.com |
| Polyethylene Glycol (e.g., ZB-WAX) | Polar | Excellent for complex polar samples, including underivatized alcohols. phenomenex.comchromatographyonline.com |
This table is based on information from references perkinelmer.comphenomenex.comchromatographyonline.com.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for the analysis of non-volatile or thermally labile compounds. For this compound, which is a solid with a high melting point, HPLC can be a suitable technique, avoiding the need for high-temperature vaporization.
The analysis of long-chain fatty alcohols can be performed using reversed-phase (RP) HPLC. gerli.comsielc.com In this mode, a non-polar stationary phase is used with a more polar mobile phase. The separation is based on the hydrophobic interactions between the long alkyl chain of this compound and the stationary phase.
Mobile Phase: A typical mobile phase for the separation of long-chain alcohols might consist of a mixture of acetonitrile (B52724) and water. sielc.com The composition of the mobile phase can be adjusted to optimize the retention time and resolution. The addition of an ion-pairing reagent to the mobile phase can enhance the separation of certain compounds on a reversed-phase column. vwr.com
Detectors:
Refractive Index (RI) Detector: This is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. It is suitable for detecting non-chromophoric compounds like this compound.
Evaporative Light Scattering Detector (ELSD): An ELSD is another universal detector that is more sensitive than an RI detector and is well-suited for the analysis of non-volatile compounds. The mobile phase is nebulized and evaporated, and the remaining analyte particles scatter a light beam, which is detected.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, allowing for both identification and quantification.
Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure of isolated compounds. For a molecule like this compound, these methods provide definitive evidence of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the carbon-hydrogen framework of this compound. mdpi.comnih.gov
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would show characteristic signals for the different types of protons in the molecule.
A triplet corresponding to the protons of the terminal methyl group (-CH₃).
A large, broad signal for the numerous methylene (B1212753) groups (-CH₂-) in the long alkyl chain.
A distinct triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH).
A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift can be concentration and solvent dependent.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton.
A signal for the terminal methyl carbon.
A series of signals for the methylene carbons. In a high-resolution spectrum, it might be possible to resolve individual signals for the carbons near the ends of the chain.
A distinct signal for the carbon atom bonded to the hydroxyl group.
2D NMR Techniques: For a complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques reveal the connectivity between protons and carbons, confirming the linear chain structure and the position of the hydroxyl group.
The combination of these advanced analytical and spectroscopic techniques provides a comprehensive characterization of this compound, enabling its unambiguous identification and quantification in various samples.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Intermolecular Interactions
FTIR spectroscopy is highly sensitive to the vibrational modes of functional groups and can provide valuable information about intermolecular interactions, particularly hydrogen bonding. nih.gov
O-H Stretching: The hydroxyl group of this compound gives rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules. mdpi.comspectroscopyonline.comderpharmachemica.com In a dilute, non-polar solvent, a sharper peak corresponding to free, non-hydrogen-bonded O-H groups might be observed around 3600-3650 cm⁻¹.
C-H Stretching: The numerous methylene groups in the long alkyl chain produce strong, sharp absorption bands between 2850 and 2960 cm⁻¹. Specifically, the asymmetric (νₐs) and symmetric (νₛ) stretching vibrations of the CH₂ groups typically appear near 2920 cm⁻¹ and 2850 cm⁻¹, respectively.
C-O Stretching: The stretching vibration of the C-O single bond in the primary alcohol group is expected to appear in the 1050-1075 cm⁻¹ region.
The positions and shapes of these bands, especially the O-H stretch, can be used to study the strength and nature of hydrogen bonding in different physical states (solid, liquid, or in solution). spectroscopyonline.com
Table 2: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Comments |
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad | Indicates intermolecular hydrogen bonding. derpharmachemica.com |
| C-H Asymmetric Stretch (CH₃) | ~2950 - 2975 | Medium-Strong | |
| C-H Asymmetric Stretch (CH₂) | ~2915 - 2935 | Strong | Characteristic of the long alkyl chain. |
| C-H Symmetric Stretch (CH₃) | ~2865 - 2885 | Medium | |
| C-H Symmetric Stretch (CH₂) | ~2845 - 2865 | Strong | Characteristic of the long alkyl chain. |
| C-H Bending (CH₂ and CH₃) | 1375 - 1470 | Medium | |
| C-O Stretch (Primary Alcohol) | 1050 - 1075 | Strong |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing the vibrational modes of the hydrocarbon backbone. edinst.com It is an excellent technique for obtaining a precise spectral "fingerprint" of a molecule. horiba.com
C-C Stretching: The carbon-carbon stretching modes of the long alkyl chain appear in the 800-1200 cm⁻¹ region. Specific bands, such as the symmetric C-C stretching mode around 1130 cm⁻¹, are indicative of the all-trans conformation of the chain, which is common in the solid, crystalline state of long-chain alkanes and alcohols. mdpi.com
Longitudinal Acoustic Mode (LAM): In the low-frequency region of the Raman spectrum (below 400 cm⁻¹), a band corresponding to the LAM can sometimes be observed for long-chain molecules in their all-trans conformation. The frequency of the LAM is inversely proportional to the chain length, providing a method to confirm the length of the alkyl chain.
C-H Stretching: Similar to FTIR, C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region.
The high spatial resolution of Raman microscopy also allows for the analysis of heterogeneity in solid samples. horiba.com
Mass Spectrometry Beyond Basic Identification
While standard mass spectrometry can confirm the molecular weight, advanced techniques provide more detailed structural information.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of this compound (C₆₀H₁₂₂O). nih.gov For example, the calculated monoisotopic mass of this compound is 858.94956851 Da. nih.gov An HRMS measurement confirming this exact mass would definitively distinguish it from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion or a protonated/adducted molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide detailed structural information. researchgate.net
For primary alcohols like this compound, common fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom is a major fragmentation mode for alcohols. youtube.comlibretexts.org This would result in the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion.
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols.
Hydrocarbon Fragmentation: The long alkyl chain will also fragment, typically producing a series of carbocation clusters separated by 14 Da (corresponding to CH₂ units). libretexts.org
In electrospray ionization (ESI) MS/MS, derivatization of the alcohol group is often employed to enhance ionization efficiency and direct fragmentation pathways, providing more sensitive and selective analysis. nih.govddtjournal.com
Table 3: Predicted Major Fragments in MS/MS of this compound
| Fragmentation Process | Lost Neutral Fragment | m/z of Resulting Ion (for [M+H]⁺ precursor) |
| Dehydration | H₂O | 841.9 |
| Alpha-Cleavage | C₅₉H₁₁₉• (radical) | 31.0 |
| Chain Fragmentation | (CH₂)nCH₃ | Series of ions |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Isomer Analysis
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful tool for the analysis of complex biological molecules, offering an additional dimension of separation based on the size, shape, and charge of an ion. scielo.org.comdpi.com This technique separates ions in the gas phase as they travel through a drift tube filled with a neutral buffer gas under the influence of an electric field. scielo.org.co The resulting drift time is a measure of the ion's rotationally averaged collision cross-section (CCS), providing structural information that is complementary to the mass-to-charge ratio determined by mass spectrometry. nih.gov
For a long-chain alcohol like this compound, IMS-MS can be particularly insightful for the study of its conformational isomers. While direct IMS-MS studies specifically on this compound are not widely documented, the principles of the technique can be applied. The flexibility of the long alkyl chain allows for various folded and extended conformations in the gas phase. These different conformers, while having the same mass, would present different shapes and therefore exhibit distinct drift times in the IMS cell. nih.gov This allows for their separation and individual analysis.
The coupling of IMS with mass spectrometry (IMS-MS) is critical, as it allows for the determination of the molecular weights of the separated conformers, confirming that they are indeed isomers. scielo.org.co This hyphenated approach enhances selectivity and confidence in compound identification, especially in complex mixtures. mdpi.com Research on other lipids has demonstrated the capability of IMS-MS to separate various types of isomers, including positional and stereoisomers, which would be indistinguishable by mass spectrometry alone. nih.govresearchgate.net The separation of such isomers is crucial for understanding their distinct biological roles. nih.gov
Table 1: Potential Application of IMS-MS in this compound Analysis
| Analytical Parameter | Information Provided for this compound | Significance |
| Drift Time | Separation of different gas-phase conformers (e.g., folded vs. extended) | Provides insights into the three-dimensional structure and flexibility of the molecule. |
| Collision Cross-Section (CCS) | A quantitative measure of the ion's size and shape. nih.gov | Can be used as an additional identifier to confirm the presence of this compound and its different conformers. |
| Mass-to-Charge Ratio (m/z) | Confirms the molecular weight of the separated ions. | Verifies that the separated species are isomers of this compound. |
This table illustrates the potential data that could be generated from an IMS-MS analysis of this compound, based on the established capabilities of the technique for other long-chain molecules.
Hyphenated Techniques for Comprehensive Profiling
To achieve a thorough understanding of this compound in biological or environmental samples, highly efficient separation and detection methods are required. Hyphenated chromatographic and spectrometric techniques are indispensable for this purpose.
Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation power compared to conventional one-dimensional GC-MS. ncsu.edu This technique utilizes two columns with different stationary phases, providing a more detailed separation of complex mixtures. ncsu.edu For the analysis of very-long-chain compounds like this compound, which may be present in intricate biological matrices such as plant waxes, GCxGC-MS is particularly advantageous. mdpi.comresearchgate.net
The increased peak capacity and sensitivity of GCxGC-MS allow for the separation of co-eluting compounds that would otherwise overlap in a single-column separation. researchgate.net This is crucial for distinguishing this compound from other similar long-chain alcohols or lipids that may be present in a sample. researchgate.net The use of a time-of-flight (TOF) mass spectrometer is often preferred in GCxGC setups due to its high acquisition speed, which is necessary to capture the fast-eluting peaks from the second dimension column. jeolusa.com High-resolution TOF-MS further enables accurate mass measurements, facilitating the determination of elemental compositions and increasing confidence in compound identification. jeolusa.comacs.org
Table 2: Illustrative GCxGC-MS Parameters for Very-Long-Chain Fatty Alcohol Analysis
| Parameter | Typical Setting | Purpose |
| Primary Column | Non-polar (e.g., DB-5ms) | Separation based on boiling point. |
| Secondary Column | Mid-polar or polar (e.g., DB-17ht) | Orthogonal separation based on polarity. |
| Modulator | Thermal | Traps and re-injects effluent from the first to the second column. |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | Provides high-speed mass spectral acquisition for the narrow peaks eluting from the second dimension. |
| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability of the alcohol for GC analysis. |
This table provides a representative set of parameters that could be employed for the analysis of this compound using GCxGC-MS, based on general practices for analyzing similar compounds.
While GC-MS is well-suited for the analysis of this compound itself (often after derivatization), the study of its non-volatile precursors and metabolites necessitates the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov LC is capable of separating a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. thermofisher.com
The coupling of LC with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective analytical platform. creative-proteomics.com In an LC-MS/MS experiment, the first mass spectrometer (MS1) selects a precursor ion of interest (e.g., a potential precursor to this compound), which is then fragmented. The resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM) when specific precursor-to-product ion transitions are monitored, significantly reduces chemical noise and enhances the specificity of detection, which is particularly important for analyzing trace-level compounds in complex biological matrices. waters.comresearchgate.net
The precursors of very-long-chain fatty alcohols like this compound are typically very-long-chain fatty acids (VLCFAs) or their derivatives. LC-MS/MS is the method of choice for the analysis of these compounds. nih.gov Similarly, the metabolic products of this compound, which could include hydroxylated or oxidized forms, would also be amenable to LC-MS/MS analysis. The technique allows for the identification and quantification of these metabolites, providing insights into the metabolic pathways involving this compound. nih.govnih.gov
Mechanistic Studies of Biological Roles and Interactions Non Human Systems
Role in Plant Physiology and Environmental Adaptation
Hexacontan-1-ol is a very-long-chain primary alcohol that plays a structural and functional role as a component of plant cuticular wax. This wax is the outermost hydrophobic layer covering the aerial surfaces of plants, acting as a critical interface between the plant and its environment. mdpi.comnih.gov The primary function of this layer is to form a barrier that prevents uncontrolled water loss and protects the plant from various environmental stresses, including extreme temperatures, UV radiation, and pathogen attack. mdpi.comnih.gov The composition and architecture of the cuticular wax, which includes very-long-chain fatty acids (VLCFAs) and their derivatives like primary alcohols, are crucial for its barrier properties. nih.govsemanticscholar.org
The plant cuticle is a complex, multi-layered structure composed of a cutin polymer matrix with embedded (intracuticular) and overlying (epicuticular) waxes. royalsocietypublishing.orgresearchgate.net this compound, as a constituent of this wax, contributes to the hydrophobicity and structural integrity of the transpiration barrier. The removal of cuticular waxes has been shown to dramatically increase the rate of water loss, underscoring their importance in plant water retention. nih.govroyalsocietypublishing.org The barrier function is primarily attributed to the amorphous fraction of the wax, where the diffusion of water and solutes occurs. oup.com
Arabidopsis thaliana is a key model organism for studying cuticular wax biosynthesis and function. semanticscholar.org Research on Arabidopsis has identified numerous genes involved in the synthesis of VLCFAs and their conversion into primary alcohols, alkanes, and other wax components. semanticscholar.orgpnas.org The biosynthesis of primary alcohols is catalyzed by fatty acyl-CoA reductases (FARs). mdpi.com In Arabidopsis, the gene CER4 (an AtFAR3) is responsible for the synthesis of primary alcohols found in cuticular wax. mdpi.com
Mutants with defects in wax biosynthesis genes exhibit altered cuticle permeability and, consequently, increased susceptibility to desiccation. For example, mutants in the KCS (β-ketoacyl-CoA synthase) genes, which are involved in the initial elongation steps of VLCFA synthesis, show changes in the chain-length distribution of wax components. pnas.org The cer (eceriferum) mutants in Arabidopsis are characterized by defects in wax production and often display a glossy green stem phenotype instead of the normal waxy, glaucous appearance. Studies on these mutants reveal that alterations in the composition of wax, including the reduction of primary alcohols, can lead to a compromised cuticular barrier. researchgate.net For instance, a reduction in C30 primary alcohols was observed in the irg1 mutant, affecting its interactions with the environment. frontiersin.org
Biophysical studies have established that the permeability of the plant cuticle to water is highly dependent on the chemical composition and physical arrangement of the cuticular waxes. royalsocietypublishing.orgresearchgate.net The primary barrier to water diffusion is located within the wax layer itself. nih.gov Research indicates that the chain length of the aliphatic compounds within the wax is a critical determinant of permeability; longer chains are generally associated with lower permeability. researchgate.net
The presence of long-chain primary alcohols like this compound contributes to the formation of a dense, ordered, and hydrophobic barrier. These molecules can align to form crystalline or semi-crystalline domains on the plant surface, which increases the tortuosity of the diffusion path for water molecules. oup.com Studies reconstituting wax films on artificial surfaces have allowed for detailed analysis of their structural and transport properties, confirming that the specific mixture of compounds, including alcohols, is essential for creating an effective barrier against water loss. royalsocietypublishing.org
Involvement in Plant Response to Abiotic Stresses (e.g., Cold, Drought)
Plants actively modulate the composition and quantity of their cuticular wax in response to environmental cues, particularly abiotic stresses like drought, salinity, and temperature extremes. mdpi.comnih.gov An increase in total wax load is a common adaptation to water-deficient conditions, as a thicker wax layer enhances protection against desiccation. mdpi.complantae.org Very-long-chain fatty acids and their derivatives, including primary alcohols, are key components in this adaptive response. pnas.orgnih.gov
Transcriptomic analyses have shown that genes involved in cuticular wax biosynthesis are often upregulated under abiotic stress conditions. nih.govresearchgate.net This includes genes responsible for the elongation of VLCFAs (KCS, CER2), as well as those in the alcohol-forming pathway (FARs) and the alkane-forming pathway (CER1, CER3). mdpi.comnih.govresearchgate.net
Under drought stress, for example, key wax biosynthetic genes in Arabidopsis are induced. researchgate.net Similarly, in Salicornia europaea, treatment with NaCl led to a significant upregulation of SeFAR genes, which are implicated in the synthesis of primary alcohols, correlating with an increased total wax load. mdpi.com Wounding, another form of physical stress, also triggers the expression of wax synthesis genes in an abscisic acid (ABA)-dependent manner. oup.com This transcriptional regulation allows the plant to reinforce its protective cuticular barrier in response to environmental challenges.
| Gene | Function | Organism | Stress Condition | Observed Response | Reference |
|---|---|---|---|---|---|
| KCS2, KCS6 | VLCFA Elongation | Arabidopsis thaliana | Dehydration | Transiently increased expression | researchgate.net |
| CER1, SHN1 | Alkane formation, Transcription factor | Erysimum cheiri | Drought | Upregulated in tetraploid plants | nih.gov |
| SeFAR1, SeFAR2, SeFAR3 | Primary alcohol synthesis | Salicornia europaea | Salinity (NaCl) | Significantly upregulated expression | mdpi.com |
| CER2, CER6 | Fatty acid elongation | Arabidopsis thaliana | Wounding | Induced expression within 5 hours post-wounding | oup.com |
While specific mutants for this compound are not detailed in the literature, analysis of mutants with general alterations in VLCFA and primary alcohol content provides insight into their function. Mutants with deficiencies in the fatty acid elongase complex, which produces the VLCFA precursors for primary alcohols, often exhibit enhanced sensitivity to drought and other stresses. pnas.org
For example, Arabidopsis kcs1 mutants, which have reduced levels of VLCFAs, show altered root development and callus formation, indicating that these lipids are important signaling molecules in developmental processes as well as stress responses. pnas.org In rice, a negative regulator of wax biosynthesis, OsDHS, when overexpressed, leads to decreased wax content and hypersensitivity to drought. plantae.org Conversely, a knockout mutant of OsDHS has increased wax and enhanced drought tolerance. plantae.org In Agrobacterium, a mutant unable to produce a specific VLCFA in its lipopolysaccharide was more sensitive to environmental stressors. mdpi.com These studies collectively demonstrate that a proper composition of very-long-chain lipids, including primary alcohols, is essential for maintaining plant resilience against abiotic stresses. Altering the content of these molecules can have significant phenotypic consequences, affecting the plant's ability to survive in challenging environments. researchgate.net
| Mutant Gene/Line | Organism | Biochemical Change | Observed Phenotype | Reference |
|---|---|---|---|---|
| kcs1 | Arabidopsis thaliana | Reduced levels of C22 and C24 VLCFAs | Thinner stems, altered lateral root branching | pnas.orgpnas.org |
| OsDHS Overexpression | Oryza sativa (Rice) | Dramatically decreased leaf wax content | Hypersensitivity to drought stress | plantae.org |
| OsDHS Knockout | Oryza sativa (Rice) | Increased leaf wax content | Enhanced drought tolerance | plantae.org |
| irg1 | Nicotiana benthamiana | >90% reduction in C30 primary alcohols | Altered susceptibility to fungal pathogens | frontiersin.org |
| Hypoxia-stressed plants | Arabidopsis thaliana | Reduced total wax and cutin loads | Increased cuticular transpiration (water loss) | nih.gov |
Interactions with Plant Pathogens and Pest Resistance
The outermost layer of a plant, the epicuticular wax, serves as the primary interface between the plant and its environment, representing the first line of defense against biotic threats like fungal pathogens and insect pests. researchgate.net This waxy layer is a complex mixture of lipophilic compounds, including very-long-chain fatty alcohols such as this compound. The composition of these waxes can significantly influence the interactions between the plant and invading organisms. researchgate.net While direct studies on this compound are limited, its structural similarity to other well-studied epicuticular wax components allows for informed inferences regarding its potential roles in plant defense.
The initial, critical step for many fungal infections is the adhesion of spores to the plant surface, followed by germination. ucdavis.edu The physicochemical properties of the epicuticular wax layer, where this compound resides, play a crucial role in these processes.
Furthermore, specific chemical compounds can directly inhibit fungal development. Certain volatile short-chain alcohols, such as 1-octen-3-ol, have been shown to block the germination process of various fungal species, including Penicillium paneum and Botrytis cinerea. mdpi.comnih.gov This inhibitory action suggests that alcohols can act as signaling molecules or create an unfavorable chemical environment for fungal spores. While not volatile, the presence of high concentrations of long-chain alcohols like this compound on the plant surface could similarly interfere with the enzymatic or signaling processes required for spore germination and germ tube formation.
| Fungal Process | Potential Influence of this compound | Underlying Mechanism | Supporting Principle Source |
|---|---|---|---|
| Spore Adhesion | Enhances initial physical attachment | Contributes to the hydrophobicity of the plant cuticle, facilitating hydrophobic interactions with the spore wall. | ucdavis.edu |
| Spore Germination | Potential inhibition or modulation | Alteration of surface water dynamics and potential interference with fungal enzymatic or signaling processes, a known effect of other fungal-derived alcohols. | ucdavis.edumdpi.comnih.gov |
Beyond acting as a passive physical barrier, components of the epicuticular wax can play an active role in modulating plant defense signaling pathways. Plants possess intricate immune systems that recognize pathogen-associated molecular patterns (PAMPs) and trigger defense responses, often involving phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA). nih.govnih.gov
Research into the lipophilic metabolites of sorghum seedlings has revealed that long-chain alcohols, specifically 1-triacontanol (B3423078) (a C30 alcohol), contribute significantly to the variability in plant resistance against the spotted stem borer, Chilo partellus. researchgate.net This suggests that these molecules are not merely structural but are involved in the complex biochemical interactions that determine host plant resistance. researchgate.net The presence of these compounds can disrupt the normal developmental processes of insect larvae feeding on the plant tissue. researchgate.net
The mechanism may involve a process known as chemical priming, where the presence of certain compounds prepares the plant to mount a faster and stronger defense response upon pathogen attack. nih.gov Lipophilic molecules like this compound could potentially be recognized by the plant's surveillance systems, modulating the expression of defense-related genes. For instance, some defense signaling pathways are known to be modulated by fatty acid desaturases, enzymes that are fundamentally linked to the biosynthesis of lipophilic molecules. researchgate.net Therefore, this compound may be part of a complex surface signature that informs the plant's defensive posture, influencing the underlying network of JA, SA, and other defense-related signaling cascades. nih.gov
Exploration of Biochemical Pathways in Microorganisms
Microorganisms have evolved diverse metabolic capabilities to utilize a wide range of organic compounds as energy sources. nih.gov Long-chain alcohols like this compound, due to their hydrocarbon nature, can be targeted by microbial enzymes and can also interact with the fundamental structures of microbial cells.
The metabolic ability of microorganisms to transform and degrade hydrocarbons is a well-documented phenomenon, driven by the significant energy yield from their oxidation. nih.gov Given that microbes have been exposed to plant-derived hydrocarbons throughout evolution, it is not surprising that they possess enzymatic machinery to process these compounds. nih.gov
The primary mechanism for the aerobic degradation of hydrocarbon chains is oxidation, a reaction catalyzed by a class of enzymes known as oxygenases. nih.govnih.gov For a long-chain primary alcohol like this compound, microbial transformation could proceed via several oxidative pathways:
Oxidation of the Alcohol Group: The terminal hydroxyl group (-CH₂OH) could be oxidized first to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH), forming hexacontanoic acid. This reaction is a common microbial transformation.
Oxidation of the Hydrocarbon Chain: Microbial oxygenases can also hydroxylate the long alkyl chain at a sub-terminal position, introducing a new functional group and creating a diol, which can be further metabolized.
These transformations are not just for degradation; they are key steps in channeling the carbon-rich substrate into the central metabolic pathways of the microorganism, such as beta-oxidation, to generate energy. nih.gov
| Enzyme Class | Reaction Type | Potential Product | Metabolic Purpose | Source |
|---|---|---|---|---|
| Alcohol Dehydrogenase | Oxidation | Hexacontanal | Initial step in converting the alcohol to a fatty acid. | nih.gov |
| Aldehyde Dehydrogenase | Oxidation | Hexacontanoic Acid | Prepares the molecule for degradation via beta-oxidation. | nih.gov |
| Monooxygenase | Hydroxylation | Hexacontanediol | Introduces a new functional group to facilitate further breakdown. | nih.gov |
The cell membrane is a critical barrier that maintains cellular integrity and regulates transport. nih.gov Due to its amphipathic nature, with a small polar head and a very large nonpolar tail, this compound has the potential to interact significantly with microbial membranes.
Alcohols are known to affect the integrity of cell membranes, often by increasing membrane fluidity. nih.gov This fluidizing effect can disrupt the ordered structure of the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and the inactivation of membrane-bound enzymes. nih.gov The extremely long hydrophobic chain of this compound would favor its insertion into the lipid bilayer of bacterial or fungal membranes, where it could act as an interstitial impurity, disrupting the tight packing of phospholipid acyl chains. mdpi.com
Microorganisms, however, can adapt to alcohol-induced membrane stress. A common response is to remodel the lipid composition of their membranes to counteract the fluidizing effect. nih.gov This often involves decreasing the ratio of unsaturated to saturated fatty acids (U/S ratio). Saturated fatty acids have straight chains that allow for tighter packing, which increases membrane rigidity and helps to restore normal fluidity in the presence of the alcohol. nih.gov Therefore, the presence of this compound in the environment could pressure microbes to actively modify their membrane composition to maintain viability.
In Gram-negative bacteria, the outer membrane, which contains lipopolysaccharides, presents an additional barrier. nih.gov The hydrophobic nature of this compound makes this outer membrane a likely site of interaction, potentially disrupting its structure and function. mdpi.com
| Effect on Membrane | Consequence for the Cell | Microbial Adaptive Response | Source |
|---|---|---|---|
| Increased membrane fluidity | Uncontrolled transport of solutes, leakage of cofactors, inactivation of membrane enzymes. | Decrease the ratio of unsaturated to saturated fatty acids to increase membrane rigidity. | nih.gov |
| Disruption of lipid packing | Compromised barrier function and structural integrity. | Alteration of phospholipid head groups or incorporation of sterol-like molecules (hopanoids). | nih.gov |
Computational and Theoretical Investigations
Molecular Modeling of Hexacontan-1-OL Conformations and Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a large and flexible molecule like this compound, understanding its conformational landscape and how it interacts with its environment is crucial.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into how this compound might integrate into and move within a cell membrane.
A hypothetical MD simulation setup to study this compound's interaction with a lipid bilayer would involve constructing a model system containing the fatty alcohol and a representative patch of a cell membrane, solvated in water. The simulation would then calculate the forces between atoms and use Newton's laws of motion to simulate their movements over a period of nanoseconds to microseconds.
Key parameters that could be investigated include:
Integration Depth and Orientation: The simulation would reveal how deeply the long aliphatic chain of this compound penetrates the hydrophobic core of the lipid bilayer and the preferred orientation of its polar hydroxyl head group at the membrane-water interface.
Interaction Energies: By calculating the non-bonded interaction energies (van der Waals and electrostatic) between this compound and the surrounding lipid molecules, the stability of its position within the membrane can be assessed.
Diffusion Coefficient: The simulation can track the movement of the this compound molecule within the plane of the membrane over time, allowing for the calculation of its lateral diffusion coefficient. This provides a measure of its mobility within the membrane.
Effect on Membrane Properties: The presence of this compound may influence the properties of the surrounding lipid bilayer, such as its thickness, fluidity, and the order of the lipid acyl chains. These effects can be quantified from the simulation data.
Below is a hypothetical data table illustrating the type of results that could be obtained from such a simulation.
| Parameter | Hypothetical Value | Significance |
| Average Integration Depth (from bilayer center) | 15 Å | Indicates deep insertion into the hydrophobic core. |
| Mean Residence Time in Bilayer | 500 ns | Suggests stable association with the membrane. |
| Lateral Diffusion Coefficient | 2.5 x 10⁻⁸ cm²/s | Reflects mobility within the plane of the membrane. |
| Change in Membrane Thickness | +0.2 nm | Suggests a localized ordering effect on the lipid bilayer. |
This table presents hypothetical data for illustrative purposes.
Quantum chemical calculations, based on the principles of quantum mechanics, can be used to determine the electronic structure and properties of molecules. These methods can provide insights into the reactivity of this compound and the nature of its chemical bonds.
For a molecule like this compound, quantum chemical calculations, often performed using Density Functional Theory (DFT), could be employed to:
Calculate Partial Atomic Charges: Determine the distribution of electron density across the molecule, highlighting the polarity of the C-O and O-H bonds in the alcohol head group.
Determine Molecular Orbitals: Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are related to the molecule's ability to donate or accept electrons, providing an indication of its chemical reactivity.
Predict Spectroscopic Properties: Calculate properties such as NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.
A table of hypothetical quantum chemical data for this compound is presented below.
| Property | Hypothetical Calculated Value | Interpretation |
| Partial Charge on Oxygen | -0.65 e | Indicates the high electronegativity of the oxygen atom. |
| HOMO Energy | -7.2 eV | Relates to the ionization potential of the molecule. |
| LUMO Energy | +1.5 eV | Relates to the electron affinity of the molecule. |
| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule. |
This table presents hypothetical data for illustrative purposes.
Structure-Function Relationship Predictions
The principle of structure-function relationships posits that the biological activity of a molecule is dependent on its three-dimensional structure. For fatty alcohols, key structural features influencing their function include chain length and the presence of functional groups.
Based on general principles observed for other long-chain fatty alcohols, the following structure-function relationships for this compound can be predicted:
High Lipophilicity: The extremely long (C60) saturated hydrocarbon chain makes this compound highly lipophilic. This suggests a strong affinity for nonpolar environments, such as the interior of cell membranes and lipid droplets.
Membrane Interactions: Its amphipathic nature, with a small polar head group and a very large nonpolar tail, would likely lead to its incorporation into lipid bilayers, where it could influence membrane structure and function.
Precursor Role: Very-long-chain fatty alcohols are known precursors for the biosynthesis of other complex lipids, such as waxes and ether lipids. It is plausible that this compound could serve a similar role.
In Silico Screening for Enzyme-Substrate Binding
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This methodology can be reversed to screen a library of enzymes for potential interactions with a specific molecule like this compound.
A hypothetical in silico screening process would involve:
Target Selection: A library of 3D protein structures, representing various enzymes (e.g., acyltransferases, oxidoreductases), would be compiled.
Ligand Preparation: A 3D model of this compound in a likely conformation would be generated.
Molecular Docking: A molecular docking program would be used to predict the preferred orientation of this compound when bound to each enzyme in the library and to estimate the strength of the interaction (binding affinity).
Scoring and Ranking: The results would be scored and ranked based on the predicted binding affinities, identifying the enzymes with the highest potential to bind this compound.
The output of such a screen would be a list of candidate enzymes that may metabolize or be modulated by this compound.
The following table provides a hypothetical example of results from an in silico screening.
| Enzyme Target (Hypothetical) | Docking Score (kcal/mol) | Predicted Interaction Type |
| Acyl-CoA Wax Alcohol Acyltransferase | -9.8 | Substrate binding in the active site. |
| Long-Chain Fatty Acid Elongase | -8.5 | Potential allosteric modulation. |
| Cytochrome P450 Oxidoreductase | -7.2 | Possible substrate for hydroxylation. |
| Fatty Aldehyde Dehydrogenase | -6.5 | Weak interaction, unlikely substrate. |
This table presents hypothetical data for illustrative purposes.
Potential Applications in Non Clinical and Non Pharmaceutical Industries
Development of Biomaterials and Functional Coatings
The long, linear structure of hexacontan-1-ol and its ability to form ordered structures make it a molecule of interest in the development of advanced biomaterials and functional coatings. google.comgoogle.comoup.com
The principles of self-assembly, common for long-chain alkanethiols and carboxylic acids on surfaces, can be extended to very long-chain alcohols like this compound. sigmaaldrich.comnih.gov These molecules can form self-assembled monolayers (SAMs) on suitable substrates. sigmaaldrich.com The long alkyl chain of this compound would drive strong van der Waals interactions, leading to the formation of dense, crystalline-like monolayers. sigmaaldrich.com Such organized structures are crucial for modifying the surface properties of materials, including hydrophobicity, adhesion, and friction. The hydroxyl (-OH) group provides a site for potential chemical modification, allowing for the attachment of other functional moieties to the surface.
In the realm of lubricants, long-chain alcohols are known to function as effective boundary lubricants and friction modifiers. While specific data on this compound is not extensively available, analogous long-chain alcohols improve the lubricity of base oils. researchgate.net The high thermal stability suggested by its molecular structure could make this compound a valuable additive in high-temperature lubricant formulations, potentially reducing wear in demanding applications. vulcanchem.com
The incorporation of long-chain alcohols into polymer matrices can significantly alter the properties of the resulting composite material. nih.govgoogle.com Adding achiral long-chain alcohols to chiral conjugated polymers, for instance, has been shown to amplify the polymer's chiroptical properties by acting as a plasticizer and enhancing long-range chiral ordering. nih.govacs.org While not specifically tested with this compound, this principle suggests its potential to influence the macroscopic properties of certain polymers.
Furthermore, long-chain alcohols can be used as additives in aqueous polymer dispersions to create porous polymer coatings. google.com They can also act as gelling agents for cyclomethicone-based systems, which are common in personal care products. aston-chemicals.com The use of long-chain alcohols (C20-C40) has been shown to be more efficient than traditional gellants like stearyl alcohol, leading to more stable formulations. aston-chemicals.com Given its even longer chain length, this compound could potentially offer enhanced gelling efficiency and stability.
| Polymer System | Additive | Observed Effect | Potential Implication for this compound |
| Chiral Conjugated Polymers | Achiral long-chain alcohol | Enhanced chiroptical properties in thin films. nih.govacs.org | Could act as a plasticizer to improve polymer chain ordering. |
| Aqueous Polyurethane Dispersions | Surfactant formulations with long-chain alcohols | Formation of porous polymer coatings. google.com | Potential use in creating functional porous materials. |
| Cyclomethicone-based Gels | C20-C40 long-chain alcohols | More efficient gelling and improved stability compared to stearyl alcohol. aston-chemicals.com | Could offer superior gelling and stabilization properties. |
Applications in Green Chemistry and Sustainable Technologies
As the demand for sustainable and renewable materials grows, very long-chain fatty alcohols derived from natural sources are gaining attention. santiemidwest.commachinerylubrication.com
This compound, which has been identified in plant waxes, can be considered a renewable raw material. nih.govresearchgate.net Its chemical structure, a long aliphatic chain with a terminal alcohol group, makes it a viable starting material for further chemical synthesis. quora.comquora.com The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified to produce wax esters. wikipedia.org These derivatives have a wide range of potential applications, from surfactants to specialty chemicals. The long hydrocarbon chain itself can be a source of valuable long-chain alkanes through reduction processes.
Bio-based lubricants, derived from renewable resources like vegetable oils and animal fats, are an environmentally friendly alternative to petroleum-based products. santiemidwest.commachinerylubrication.com These lubricants often consist of triacylglycerols and fatty acid esters. Very long-chain fatty alcohols and their esters (waxes) are natural components of many plant and insect waxes and have excellent lubricating properties. ebm-journal.orgwikipedia.org this compound, being a waxy solid at room temperature, could be a key component in the formulation of bio-based waxes and greases, offering high thermal stability and lubricity. wikipedia.org The natural origin of compounds like this compound aligns with the principles of green chemistry, aiming to reduce reliance on fossil fuels and minimize environmental impact. santiemidwest.commachinerylubrication.com
| Application Area | Role of Long-Chain Alcohols | Relevance of this compound |
| Chemical Synthesis | Starting material for producing aldehydes, carboxylic acids, and esters. quora.comquora.com | A renewable C60 building block for specialty chemicals. |
| Bio-lubricants | Component of natural waxes with lubricating properties. ebm-journal.orgwikipedia.org | Potential to enhance the performance and sustainability of bio-based lubricants and greases. santiemidwest.commachinerylubrication.com |
Research in Environmental Remediation Technologies
The unique properties of long-chain alcohols also suggest their potential use in environmental applications, particularly in the remediation of oil spills. mdpi.commdpi.com Long-chained alcohols, such as 1-octanol, have shown excellent performance as solvents in dispersant formulations for oil spills. mdpi.com The long hydrocarbon chain provides the necessary hydrophobicity to interact with and break down large oil slicks into smaller droplets, which can then be more easily biodegraded by marine microorganisms. mdpi.commicrobiologysociety.org
While research has not specifically focused on this compound for this purpose, its significant lipophilicity suggests it could be an effective component of oil spill remediation agents. Furthermore, some microorganisms are known to produce and degrade long-chain alcohols and fatty acids, playing a natural role in the breakdown of hydrocarbons. microbiologysociety.org The use of bio-based and biodegradable compounds like this compound in dispersant formulations would be advantageous, as they would have a lower environmental impact compared to some synthetic chemical dispersants. mdpi.comacs.org
Bioremediation of Hydrocarbon Contaminants
The bioremediation of environments contaminated with long-chain alkanes (hydrocarbons with a high number of carbon atoms) is a significant environmental challenge. These compounds are often recalcitrant due to their low water solubility and bioavailability to microorganisms. brieflands.com The microbial degradation of long-chain alkanes is a critical process for cleaning up sites contaminated with crude oil or industrial lubricants.
Research has demonstrated that the initial step in the aerobic biodegradation of alkanes by many bacteria involves the oxidation of one of the terminal methyl groups to a primary alcohol. This reaction is typically catalyzed by a class of enzymes known as alkane hydroxylases. The resulting primary alcohol, which is more polar than the parent alkane, is then sequentially oxidized to an aldehyde and a carboxylic acid. The fatty acid can then enter the beta-oxidation pathway to be completely mineralized.
Given this established metabolic pathway, this compound can be considered a key potential intermediate in the bioremediation of the corresponding C60 alkane (hexacontane). While studies specifically detailing the microbial degradation of hexacontane (B1329453) are scarce, research on other long-chain alkanes provides a clear model for this process. Several bacterial genera have been identified as being particularly effective at degrading long-chain and recalcitrant hydrocarbons. austinpublishinggroup.com For instance, strains of Pseudomonas aeruginosa have shown a high capacity for degrading long-chain alkanes. nih.gov Similarly, bacteria such as Rhodococcus erythropolis and Gordonia terrae are noted for their efficiency in breaking down these challenging compounds. austinpublishinggroup.com
The effectiveness of these microorganisms is often linked to their ability to produce biosurfactants, which enhance the bioavailability of hydrophobic contaminants, and the possession of specific enzyme systems like alkane hydroxylases capable of acting on very long-chain substrates. nih.gov Therefore, while not a primary remediation agent itself, the study of this compound's formation and subsequent degradation is relevant for understanding and optimizing the bioremediation of environments contaminated with very long-chain waxy alkanes. brieflands.com
Table 1: Research Findings on Microbial Degradation of Long-Chain Alkanes
| Microorganism(s) | Target Contaminant(s) | Key Findings |
|---|---|---|
| Pseudomonas aeruginosa DL | Long-chain alkanes (up to C36) in saline soils | Achieved 81.36% degradation of alkanes (30,000 mg/kg) over 160 days; successfully colonized the soil. nih.gov |
| Rhodococcus erythropolis, Gordonia terrae | Long-chain cyclic alkanes | Identified as highly efficient degraders; degradation efficiency linked to the type of alkane hydroxylase gene present. austinpublishinggroup.com |
| Bacterial Consortium (from oil-contaminated soil) | n-dodecane (C12) and n-hexadecane (C16) | Demonstrated higher bioremediation potential for n-dodecane over n-hexadecane, suggesting chain length affects degradation rates. brieflands.com |
Sorption and Desorption Properties in Environmental Matrices
The environmental fate and transport of organic compounds are heavily influenced by their tendency to sorb (adhere) to environmental solids like soil, sediment, and suspended particles. For long-chain alcohols, this behavior is predominantly governed by the length of their nonpolar alkyl chain. The extreme length of the C60 alkyl chain in this compound dictates its environmental partitioning behavior, suggesting it would have a very strong affinity for solid phases, particularly those rich in organic carbon.
The primary mechanism for the sorption of nonpolar organic compounds is hydrophobic interaction. The alkyl chain of this compound would be strongly repelled by water and preferentially partition into the organic matter fraction of soils and sediments. This property is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While the Koc for this compound has not been experimentally determined, data for other long-chain alcohols show a clear and dramatic increase in Koc with increasing chain length. nih.govacs.org For example, 1-tetradecanol (B3432657) (C14) is considered immobile in soil, with reported Koc values ranging from 5,248 to over 64,000 in various solid matrices. nih.gov Given that this compound has over four times the number of carbon atoms in its alkyl chain, its Koc value would be orders of magnitude higher, indicating it would be virtually immobile in soil and sediment upon release.
In addition to hydrophobic partitioning, the terminal hydroxyl (-OH) group of this compound can engage in more specific interactions, such as hydrogen bonding with the surfaces of clay minerals and other polar components of the soil matrix. acs.org This further enhances its sorption potential.
Due to this extremely strong sorption, the desorption of this compound from environmental matrices would be negligible. It would be highly persistent in the solid phase, with very limited potential for leaching into groundwater or volatilizing into the atmosphere. atamanchemicals.com This strong binding capacity suggests a potential, though unexplored, application as a sorbent material to sequester other highly hydrophobic contaminants from aqueous environments, effectively locking them into a solid matrix.
Table 2: Sorption Coefficients of Long-Chain Alcohols in Environmental Matrices
| Compound | Carbon Chain Length | Log Koc (Octanol-Water Partition Coefficient) | Soil Sorption Behavior |
|---|---|---|---|
| 1-Dodecanol | C12 | 5.13 | Expected to be immobile in soil. |
| 1-Tetradecanol | C14 | 6.03 | Reported Koc values from 18,197-26,303 suggest immobility. nih.gov |
| Oleyl Alcohol (1-Octadecen-1-ol) | C18 (unsaturated) | ~6.7 (estimated) | Estimated Koc of 1.3x10^4 suggests immobility. nih.gov |
| Stearyl Alcohol (1-Octadecanol) | C18 (saturated) | 7.4 (estimated) | Expected to adsorb to suspended solids and sediment. atamanchemicals.com |
| This compound | C60 | >15 (extrapolated) | Expected to be virtually immobile and permanently sorbed to soil/sediment. |
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of Hexacontan-1-ol requires moving beyond single-gene or single-pathway analyses to a comprehensive approach that integrates data from genomics, transcriptomics, proteomics, and metabolomics (lipidomics). Such multi-omics strategies can unravel the complex network of interactions that govern the lifecycle and function of this very-long-chain fatty alcohol.
By combining different "omics" layers, researchers can build comprehensive models of how cells produce, regulate, and respond to this compound. For instance, studies on fatty alcohol production in engineered yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica have successfully used multi-omics to understand the impact of fatty alcohol biosynthesis on the host organism. researchgate.netresearchgate.netfrontiersin.orgnih.gov These analyses have included physiological characterization, RNAseq for transcriptome analysis, ¹³C-metabolic flux analysis, and intracellular metabolomics. researchgate.netresearchgate.netfrontiersin.org Applying this framework to this compound could reveal how its synthesis affects global gene expression, metabolic fluxes, and the concentrations of other cellular metabolites. frontiersin.orgnih.gov For example, RNAseq analysis might identify previously unknown transporters or transcription factors that respond to this compound levels, while lipidomics would quantify the downstream effects on other lipid classes, such as sphingolipids or glycerophospholipids, which are known to incorporate VLCFAs. nih.gov
This integrated approach is particularly crucial for understanding diseases associated with VLCFA metabolism, such as X-linked adrenoleukodystrophy (X-ALD), where the accumulation of VLCFAs is a key pathological feature. ontosight.aiembopress.orgnih.gov A multi-omics analysis in cell models of these diseases could pinpoint how an excess of a specific molecule like this compound perturbs cellular networks, leading to the disease phenotype. mdpi.com
| Omics Layer | Key Technology | Research Question for this compound | Potential Insights |
|---|---|---|---|
| Transcriptomics | RNA-Seq | Which genes are up- or down-regulated in response to this compound exposure or synthesis? | Identification of regulatory genes, transporters (e.g., ABCD1/2), and biosynthetic enzymes (e.g., ELOVL1). embopress.orgnih.gov |
| Proteomics | Mass Spectrometry (LC-MS/MS) | Which proteins physically interact with or are modified by this compound or its metabolites? | Discovery of binding partners, catalytic enzymes, and post-translational modifications. |
| Metabolomics (Lipidomics) | Mass Spectrometry (LC-MS, GC-MS) | How do levels of this compound and related lipids change under different physiological conditions? | Quantification of metabolic flux, identification of precursors and degradation products, and impact on the global lipidome. researchgate.net |
| Fluxomics | ¹³C-Metabolic Flux Analysis | What are the rates of synthesis and degradation of this compound within the cell? | Understanding the dynamics of the fatty alcohol cycle and its integration with central carbon metabolism. researchgate.net |
Rational Design of Derivatives for Targeted Research Applications
To fully probe the function of this compound using techniques like fluorescence microscopy or affinity purification, it is necessary to develop molecular tools derived from its structure. The rational design and synthesis of functionalized this compound analogues is a critical future direction that will enable a wide range of targeted experiments.
One major goal is the creation of imaging probes. This can be achieved by chemically synthesizing this compound derivatives that incorporate a fluorescent reporter group, such as a BODIPY or Nitro-benzoxadiazolyl (NBD) moiety. nih.gov An even more versatile strategy involves creating "clickable" derivatives. annualreviews.org For example, a this compound analogue could be synthesized with a terminal alkyne or azide (B81097) group. This "handle" allows the molecule to be covalently linked to a variety of reporter tags (like fluorophores or biotin) inside a living cell using highly specific and non-toxic bioorthogonal chemistry, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. annualreviews.org
Beyond imaging, derivatives can be designed to identify binding partners. An affinity probe could be created by attaching a photoreactive group and a purification tag (like biotin) to a this compound backbone. When introduced into cells, this probe would localize to its native environment and, upon UV irradiation, covalently crosslink to nearby interacting proteins, which could then be identified using mass spectrometry.
A parallel avenue of rational design involves metabolic engineering. Rather than synthesizing derivatives chemically, researchers can engineer the enzymatic machinery in host organisms like S. cerevisiae or E. coli to produce specific fatty alcohols. researchgate.netfrontiersin.org By modifying the substrate specificity of key enzymes like fatty acyl-CoA reductases (FARs) or carboxylic acid reductases (CARs), it may be possible to direct the cell's metabolism to selectively produce this compound or even novel, functionalized versions for further study. frontiersin.orgpnas.org Strategies such as directed evolution and structure-guided protein engineering are central to this effort. pnas.org
| Derivative Type | Functional Moiety | Design Principle | Primary Research Application |
|---|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., BODIPY) | Chemical synthesis to attach a fluorescent tag. | Direct visualization via super-resolution microscopy (STED, SIM). nih.govfrontiersin.org |
| Clickable Probe | Alkyne or Azide group | Chemical synthesis of a bioorthogonal handle. annualreviews.org | Live-cell labeling for imaging and tracking; pull-down of binding partners. |
| Affinity-Based Probe | Photoreactive group + Biotin | Synthesis of a cross-linking and purification probe. | Identification of proteins that interact with this compound. |
| Isotopically Labeled | ¹³C or ²H (Deuterium) | Chemical synthesis or biosynthetic production with labeled precursors. | Metabolic flux analysis and tracing pathways via mass spectrometry. sigmaaldrich.com |
Exploration of this compound in Unconventional Biological Systems
While the roles of VLCFAs are often studied in mammals, future research should extend to unconventional biological systems where this compound may be present and serve unique, specialized functions. These organisms often thrive in extreme environments or possess unique metabolic capabilities, making them a rich source for discovering novel lipid biology.
Plant and Insect Waxes: Very-long-chain fatty alcohols are known to be major components of waxes that coat the surfaces of plants and insects. ebm-journal.orgskinident.worldgerli.com In plants, this waxy cuticle prevents water loss and protects against environmental stressors. skinident.world this compound, or its esters, could be a key constituent of the epicuticular waxes in certain plant species, particularly those adapted to arid environments. Similarly, beeswax is rich in wax esters composed of long-chain alcohols and fatty acids. nih.gov Investigating the precise composition of these natural waxes could reveal significant natural sources of this compound.
Extremophiles: Organisms that live in extreme conditions (extremophiles) have evolved unique biochemical adaptations. nih.govnih.gov For thermophiles living in high-temperature environments like hydrothermal vents, membrane fluidity is a critical challenge. Incorporating ultra-long, saturated lipid chains like this compound into their membranes could be a strategy to decrease fluidity and maintain structural integrity. A systematic lipidomic analysis of various thermophilic and barophilic (pressure-loving) archaea and bacteria could uncover the presence and functional significance of this compound.
Marine Organisms: Many marine animals, from zooplankton to large whales, use wax esters as a primary means of energy storage and for buoyancy control. skinident.worldwikipedia.org While many of these waxes are composed of more common C16-C22 alcohols, some species living in specific ecological niches might utilize even longer chains.
Pathogenic Microbes: Some bacteria produce complex lipids that are essential for their survival and virulence. For example, Mycobacterium tuberculosis, the causative agent of tuberculosis, has a cell wall containing unique very-long-chain mycolic acids and phthiocerols (branched-chain alcohols) that contribute to its pathogenicity. skinident.worldgerli.com Exploring the lipidome of other pathogenic microbes could reveal if this compound or related molecules play a role in host-pathogen interactions.
| Biological System | Example Organism/Source | Hypothesized Role of this compound | Research Approach |
|---|---|---|---|
| Plant Cuticles | Arid-adapted plants, Sugarcane (Saccharum officinarum) gerli.com | Component of epicuticular wax for water barrier function. | Lipidomic analysis (GC-MS) of solvent-extracted surface waxes. |
| Insect Waxes | Honeybee (Apis mellifera) | Structural component of beeswax. nih.gov | Analysis of saponified beeswax components. |
| Thermophilic Archaea | Thermococcus, Pyrococcus | Membrane stabilizer to decrease fluidity at high temperatures. | Lipidomics of cells grown at optimal and stress temperatures. |
| Pathogenic Bacteria | Mycobacterium species | Component of the protective cell envelope, contributing to virulence. skinident.world | Comparative lipidomics of virulent and avirulent strains. |
| Marine Organisms | Copepods, Krill, Sperm Whales skinident.worldwikipedia.org | Energy storage and buoyancy regulation. | Analysis of lipids from specialized tissues like oil sacs or blubber. |
Q & A
Q. What computational modeling approaches are suitable for predicting the ecological impact of Hexacontan-1-OL degradation byproducts?
-
Methodology : Combine density functional theory (DFT) for reaction pathway prediction with quantitative structure-activity relationship (QSAR) models for toxicity assessment. Validate models using experimental biodegradation data (e.g., OECD 301F assay) .
05 文献检索Literature search for meta-analysis02:58 -
Data Integration : Cross-reference computational results with HPLC-MS data on degradation intermediates .
Q. How can researchers optimize the catalytic efficiency of enzymes in this compound functionalization?
- Experimental Strategy : Use directed evolution or rational design to modify lipase/oxidase active sites. Monitor reaction kinetics via stopped-flow spectroscopy and compare turnover rates (kcat) across mutants. Include negative controls (e.g., heat-denatured enzymes) .
- Statistical Validation : Apply Michaelis-Menten analysis with bootstrap resampling to estimate confidence intervals for Km and Vmax .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
